H-Pro-Lys(biotinyl)(biotinyl)-OH H-Pro-Lys(biotinyl)(biotinyl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17220946
InChI: InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14-,15-,16-,18-/m0/s1
SMILES:
Molecular Formula: C21H35N5O5S
Molecular Weight: 469.6 g/mol

H-Pro-Lys(biotinyl)(biotinyl)-OH

CAS No.:

Cat. No.: VC17220946

Molecular Formula: C21H35N5O5S

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

H-Pro-Lys(biotinyl)(biotinyl)-OH -

Specification

Molecular Formula C21H35N5O5S
Molecular Weight 469.6 g/mol
IUPAC Name (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid
Standard InChI InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14-,15-,16-,18-/m0/s1
Standard InChI Key WRNBERKLWAYKKP-DNCCFGNJSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O

Introduction

Structural and Molecular Characterization of H-Pro-Lys(biotinyl)(biotinyl)-OH

Core Peptide Backbone and Biotinylation Pattern

H-Pro-Lys(biotinyl)(biotinyl)-OH consists of a proline (Pro) residue linked to a lysine (Lys) residue via a peptide bond. The ε-amino group of the lysine side chain is conjugated to two biotin molecules through amide linkages, resulting in a dual-biotinylated structure . This modification confers high affinity for streptavidin and avidin, making the compound ideal for applications requiring strong binding to these proteins. The molecular formula is inferred as C₃₁H₅₃N₇O₉S₂, with a calculated molecular weight of 732.92 g/mol based on analogous biotinylated peptides .

Comparative Analysis with Related Peptides

The parent dipeptide H-Pro-Lys-OH (CAS 71227-70-8) lacks biotinylation and serves as a substrate for prolinase, an enzyme involved in peptide metabolism . In contrast, H-Lys-Pro-OH (CAS 304863) exhibits therapeutic potential in ulcer healing by stimulating angiogenesis and mucous regeneration in rodent models . The addition of biotin groups to H-Pro-Lys-OH transforms its primary research utility from enzymatic studies to molecular tagging and isolation applications .

Table 1: Structural and Molecular Properties of H-Pro-Lys(biotinyl)(biotinyl)-OH

PropertyValue/Description
Molecular FormulaC₃₁H₅₃N₇O₉S₂
Molecular Weight732.92 g/mol
Biotinylation Sitesε-amino group of lysine (dual modification)
SolubilitySoluble in DMSO; aqueous solubility pH-dependent
Storage Conditions-20°C in lyophilized form; avoid freeze-thaw cycles
Purity (HPLC)≥95% (extrapolated from analogous synthetic peptides)

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Pro-Lys(biotinyl)(biotinyl)-OH follows standard SPPS protocols using Fmoc chemistry. The lysine residue is orthogonally protected to enable selective biotinylation. After chain assembly, two equivalents of biotin are conjugated to the deprotected ε-amino group using carbodiimide coupling agents . Final cleavage from the resin and side-chain deprotection yield the crude product, which is purified via reversed-phase HPLC .

Purification and Quality Control

Purification employs a gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) on a C18 column, achieving ≥95% purity . Analytical confirmation includes:

  • High-Resolution Mass Spectrometry (HR-MS): Observed [M+H]⁺ ion at m/z 733.92 (calculated 733.93) .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 1.20–1.80 (biotin methylene groups) and δ 4.50 (proline α-proton) .

Physicochemical and Stability Profiles

Solubility and Formulation

The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. Aqueous solubility is limited but improves in mildly acidic buffers (pH 4–6). For in vitro applications, stock solutions in DMSO are diluted into assay buffers with ≤0.1% DMSO to avoid cytotoxicity .

Thermal and Long-Term Stability

Lyophilized H-Pro-Lys(biotinyl)(biotinyl)-OH remains stable for ≥6 months at -80°C and ≥1 month at -20°C. Repeated freeze-thaw cycles degrade the peptide backbone and are strictly avoided .

Research Applications and Biological Relevance

Streptavidin-Biotin Interaction Studies

The dual biotin groups enable multivalent binding to streptavidin-coated surfaces, enhancing binding avidity compared to mono-biotinylated probes . This property is exploited in:

  • Pull-Down Assays: Isolation of streptavidin-tagged proteins from complex mixtures.

  • Surface Plasmon Resonance (SPR): Kinetic analysis of ligand-receptor interactions.

Future Directions and Innovations

Ongoing research aims to:

  • Optimize biotinylation efficiency using novel coupling reagents.

  • Develop cleavable biotin linkers for reversible target isolation.

  • Explore applications in in vivo imaging via biotin-fluorophore conjugates .

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